BenchChemオンラインストアへようこそ!

Levodopa

Parkinson's Disease Motor Function UPDRS

Levodopa (L‑DOPA) is the immediate dopamine precursor and gold‑standard therapy for Parkinson’s disease. It crosses the blood‑brain barrier via LAT1 and is decarboxylated to dopamine within neurons. Procurement guidance: For maximal motor improvement, levodopa is superior to dopamine agonists (4.58‑unit UPDRS advantage vs. pramipexole in the CALM‑PD trial). For rapid rescue formulations, levodopa/benserazide delivers faster absorption (120 µmol·h/L higher AUC₀₋₃h vs. carbidopa). Ideal for R&D, formulation development, and reference‑standard applications.

Molecular Formula C9H11NO4
Molecular Weight 197.19 g/mol
CAS No. 59-92-7
Cat. No. B1675098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevodopa
CAS59-92-7
Synonyms3 Hydroxy DL tyrosine
3,4 Dihydroxyphenylalanine
3,4-Dihydroxyphenylalanine
3-Hydroxy-DL-tyrosine
beta Hydroxytyrosine
beta-Hydroxytyrosine
Dihydroxyphenylalanine
Dihydroxyphenylalanine Hydrochloride, (2:1)
Dopa
Molecular FormulaC9H11NO4
Molecular Weight197.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(C(=O)O)N)O)O
InChIInChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14)/t6-/m0/s1
InChIKeyWTDRDQBEARUVNC-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes200 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility5mM
Readily sol in dil hydrochloric and formic acids;  practically insol in ethanol, benzene, chloroform, ethyl acetate
In water, 5,000 mg/l @ 20 °C
5.0 mg/mL
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Levodopa (CAS 59-92-7) for Scientific Procurement: Core Properties and Baseline Characteristics


Levodopa (L-DOPA, CAS 59-92-7) is the immediate metabolic precursor of dopamine and the gold standard symptomatic treatment for Parkinson's disease [1]. As an aromatic L-amino acid, it crosses the blood-brain barrier via the large neutral amino acid transporter (LAT1) and is decarboxylated to dopamine within dopaminergic neurons [2]. This fundamental property underlies its therapeutic utility and distinguishes it mechanistically from direct-acting dopamine receptor agonists, which bypass the endogenous dopamine synthesis and storage machinery. For research and industrial applications, levodopa is procured as a white to off-white crystalline powder with a molecular weight of 197.19 g/mol. Its physical and chemical stability, along with its well-characterized pharmacokinetic and pharmacodynamic profile, make it the reference compound against which all other dopaminergic therapies are measured.

Why Levodopa (CAS 59-92-7) Is Not Simply Interchangeable with In-Class Analogs


While levodopa is the most efficacious dopaminergic therapy, its clinical use is complicated by peripheral metabolism and a narrow therapeutic window, which cannot be addressed by simply substituting another dopamine precursor or agonist [1]. Co-administration with a peripheral dopa decarboxylase inhibitor (e.g., carbidopa or benserazide) is required to prevent nausea and hypotension and to increase central bioavailability [2]. However, even among these combination products, pharmacokinetic differences exist, as shown between levodopa/benserazide and levodopa/carbidopa formulations [3]. Furthermore, alternatives like dopamine agonists (e.g., pramipexole, ropinirole) exhibit a fundamentally different efficacy and side-effect profile, with inferior motor symptom control but a reduced risk of dyskinesias [4]. These critical distinctions mean that procurement and formulation decisions for levodopa are not trivial; the specific salt form, the choice of decarboxylase inhibitor, and the delivery system (e.g., immediate-release, controlled-release, or inhalation) directly impact therapeutic outcomes, rendering generic substitution without careful consideration a potential source of clinical failure.

Quantitative Differentiation of Levodopa (CAS 59-92-7) from Dopamine Agonists and Other Prodrugs


Levodopa vs. Dopamine Agonists: Superior Motor Efficacy Quantified by UPDRS

In a 4-year head-to-head clinical trial (CALM-PD), levodopa provided significantly greater improvement in motor symptoms compared to the dopamine agonist pramipexole, as measured by the Unified Parkinson's Disease Rating Scale (UPDRS) [1]. This difference in efficacy is a critical differentiator when selecting a primary therapy for symptomatic control.

Parkinson's Disease Motor Function UPDRS

Levodopa vs. Cabergoline: Reduced Long-Term Risk of Motor Complications

A 5-year head-to-head study demonstrated that while levodopa is more efficacious acutely, the dopamine agonist cabergoline significantly reduces the relative risk of developing motor complications over the long term [1]. This trade-off is a key consideration for long-term treatment strategy and patient selection.

Parkinson's Disease Motor Complications Long-Term Outcomes

Levodopa/Benserazide vs. Levodopa/Carbidopa: Superior Bioavailability for Rapid Onset

A comparative pharmacokinetic study in healthy subjects found that a levodopa/benserazide formulation (100/25 mg) resulted in significantly higher plasma levodopa exposure compared to a levodopa/carbidopa formulation (100/10 mg) [1]. This difference in bioavailability has direct implications for clinical efficacy and dosing strategies.

Pharmacokinetics Bioavailability Formulation Science

Levodopa vs. Docarpamine: A 15-Fold Lower Emetic Potency in Preclinical Model

In an anesthetized dog model, the dopamine prodrug levodopa was compared to docarpamine (TA-870) for cardiorenal and emetic effects. While both drugs produced similar increases in cardiac contractility, their emetic potencies were dramatically different, highlighting a key tolerability advantage for docarpamine in peripheral applications [1].

Prodrug Comparison Emetic Effect Peripheral Selectivity

Levodopa vs. NPA (Dopamine Agonist): 2-Fold Higher Maximal Anti-Parkinsonian Efficacy

In a clinical pharmacology study comparing the acute motor responses to intravenous levodopa and the direct-acting dopamine agonist NPA, levodopa achieved nearly complete symptom suppression, whereas NPA was only capable of achieving approximately 50% of that maximal effect [1]. This fundamental difference is attributed to levodopa's ability to stimulate both D1 and D2 dopamine receptors in a more physiological manner.

Dopamine Agonist Efficacy Limit Receptor Pharmacology

Levodopa Dry Powder Inhalation: Bioequivalence Confirmed for Inbrija and Cyclops Formulations

A randomized crossover study in healthy volunteers compared two inhaled levodopa dry powder products, Inbrija 84 mg and Levodopa Cyclops 90 mg. The study found that despite differences in in vitro dissolution rates, the two products were bioequivalent in vivo, with no significant differences in Cmax, Tmax, or AUC [1]. This provides a scientific basis for considering these products as interchangeable in clinical practice for the treatment of OFF episodes.

Inhalation Pharmacokinetics Bioequivalence

Evidence-Based Procurement and Application Scenarios for Levodopa (CAS 59-92-7)


Maximum Motor Symptom Control in Early Parkinson's Disease

Levodopa (preferably in combination with a decarboxylase inhibitor) should be prioritized for procurement when the primary clinical goal is to achieve the greatest possible improvement in motor symptoms. The 4-year CALM-PD trial provides Level I evidence that levodopa is superior to pramipexole in this domain, as quantified by a 4.58-unit advantage in UPDRS score [1]. This scenario is most applicable for patients where rapid and robust functional improvement is paramount.

Development of Rapid-Onset Rescue Therapies for 'OFF' Episodes

For formulating acute rescue medications, the pharmacokinetic advantage of levodopa/benserazide over levodopa/carbidopa is a critical selection criterion. The demonstrated 120 μmol•h/L higher AUC₀₋₃h with benserazide translates to a faster and higher peak plasma concentration, which is essential for rapidly reversing an 'OFF' episode [2]. This evidence supports the procurement of levodopa and benserazide APIs for developing fast-acting oral or inhaled formulations.

Development of Non-Emetic Dopaminergic Prodrugs for Peripheral Indications

When the intended application is for peripheral effects (e.g., cardiorenal stimulation) where nausea and vomiting are dose-limiting, levodopa is not the optimal prodrug. The preclinical comparison with docarpamine, which shows a >14.5-fold lower emetic potency, provides a clear rationale for selecting alternative prodrugs [3]. In this scenario, levodopa serves as the comparator against which new, more peripherally selective candidates are benchmarked for tolerability.

Interchangeable Procurement of Inhaled Levodopa Formulations

Based on the 2025 bioequivalence study, procurement managers and formulary committees can confidently consider Levodopa Cyclops (90 mg) as a therapeutic alternative to Inbrija (84 mg) for the management of OFF episodes in Parkinson's disease. The study confirmed no significant differences in key pharmacokinetic parameters (Cmax, Tmax, AUC), providing a robust evidence base for substitution based on cost or supply chain considerations [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Levodopa

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.